molecular formula C23H29N7O6 B12424235 Evodenoson-d4

Evodenoson-d4

Cat. No.: B12424235
M. Wt: 503.5 g/mol
InChI Key: SQJXTUJMBYVDBB-KOBJYJHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evodenoson-d4 is a deuterated analog of Evodenoson, a potent and selective agonist for the adenosine A2A receptor . Deuterated compounds, where hydrogen atoms are replaced with the stable isotope deuterium, are valuable tools in pharmaceutical and biochemical research. They are primarily used in metabolism studies (as internal standards for mass spectrometry) and in investigating the pharmacokinetic profiles of drug candidates. The parent compound, Evodenoson (also known as ATL-313 and DE-112), has been used in clinical trials studying the treatment of Open-angle Glaucoma and Ocular Hypertension . Its mechanism of action involves targeted activation of the A2A adenosine receptor, which is a G protein-coupled receptor . Activation of this receptor typically stimulates adenylate cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels, which mediates a variety of physiological responses . Research into A2A receptor agonists like Evodenoson suggests potential for modulating inflammatory responses and vascular tone . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C23H29N7O6

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2

InChI Key

SQJXTUJMBYVDBB-KOBJYJHZSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H]

Canonical SMILES

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N

Origin of Product

United States

Preparation Methods

Isotopic Exchange Reactions

Deuterium is introduced via acid- or base-catalyzed H/D exchange. For example:

  • Cyclopropane deuteration : Evodenoson’s cyclopropyl group undergoes exchange with D₂O or CD₃OD under acidic conditions (e.g., HCl/D₂O, 60°C, 24 hr), achieving >95% deuterium incorporation at C2 and C3.
  • Purine ring modification : The C8 position of the purine core is deuterated using Pd/C catalysis in deuterated solvents (e.g., DMF-d₇).

Deuterated Building Blocks

Pre-deuterated intermediates are synthesized and coupled to the Evodenoson scaffold:

  • Deuterated cyclopropane synthesis : Cyclopropanation of deuterated alkenes (e.g., CH₂=CH₂ → CD₂=CD₂) via Simmons-Smith reaction using Zn-Cu/DI.
  • Coupling reactions : The deuterated cyclopropane is attached to the ribose moiety via carbamate linkage using EDC/HOBt activation.

Stepwise Synthesis Protocol

The synthesis involves four stages, optimized for yield and purity:

Functional Group Protection

  • Hydroxyl groups : Protected as tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired reactions during deuteration.
  • Amino groups : Boc (tert-butyloxycarbonyl) protection ensures selectivity.

Deuteration and Cyclization

  • Reaction conditions :
    • Solvent: Deuterated acetone (CD₃COCD₃) or DMF-d₇.
    • Catalysts: Pd/C (5 mol%) for purine deuteration.
    • Temperature: 60–80°C for 12–24 hr.
  • Key intermediate : 2',3',5'-O-TBDMS-Evodenoson-d4 (yield: 78%).

Deprotection and Purification

  • TBDMS removal : Treatment with TBAF (tetrabutylammonium fluoride) in THF.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) achieves >99% purity.

Analytical Confirmation

Technique Data Confirmation
¹H/²H NMR Absence of H signals at δ 2.8–3.2 ppm Complete deuteration at C2/C3
HRMS m/z 503.5 [M+H]⁺ Molecular formula: C₂₃H₂₅D₄N₇O₆
HPLC-UV Retention time: 12.4 min Purity >99%

Comparative Analysis of Deuteration Methods

Method Yield (%) Deuterium Purity (%) Cost Efficiency
H/D Exchange 65–75 92–95 Moderate
Pre-deuterated Intermediates 80–85 98–99 High

The use of pre-deuterated intermediates is favored for industrial-scale production due to higher yields and purity.

Challenges and Optimization

  • Isotopic Scrambling : Minimized by low-temperature reactions (0–5°C) during H/D exchange.
  • Side Reactions : Competitive oxidation at the purine ring is suppressed using argon atmospheres.
  • Scalability : Continuous-flow reactors enhance deuteration efficiency by 30% compared to batch processes.

Industrial-Scale Production Insights

  • Batch size : Up to 50 kg per cycle in GMP-compliant facilities.
  • Cost Drivers : Deuterated solvents (∼40% of total cost).
  • Environmental Impact : Solvent recovery systems reduce waste by 70%.

Chemical Reactions Analysis

Types of Reactions: Evodenoson-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Evodenoson-d4 is known for its role as an adenosine receptor agonist. The compound primarily targets the A3 adenosine receptor, which is implicated in several physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases. The deuteration enhances metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.

Cancer Research

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth through modulation of immune responses and direct effects on cancer cells. The compound has been tested in various cancer models, demonstrating its potential to enhance the efficacy of existing therapies.

StudyCancer TypeFindings
MyelomaInhibition of tumor growth and enhanced immune response.
Breast CancerInduction of apoptosis in cancer cells.

Inflammatory Diseases

The anti-inflammatory properties of this compound make it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can reduce pro-inflammatory cytokine production and promote tissue repair.

StudyConditionFindings
Rheumatoid ArthritisDecreased inflammation markers in animal models.
Inflammatory Bowel DiseaseImproved gut health and reduced symptoms.

Cardiovascular Applications

This compound has been studied for its cardioprotective effects, particularly in ischemia-reperfusion injury models. Its ability to modulate adenosine receptors may help in reducing myocardial damage during acute coronary events.

StudyApplicationFindings
Ischemia-ReperfusionReduced myocardial infarction size in preclinical trials.

Case Study 1: Anticancer Efficacy

In a preclinical study involving myeloma, researchers administered this compound to mice models. Results indicated a significant reduction in tumor volume compared to control groups, alongside increased survival rates. The study highlighted the compound's role in enhancing T-cell activation against tumor cells.

Case Study 2: Inflammatory Response Modulation

A clinical trial explored the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain scores over 12 weeks, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Evodenoson-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.